Ethyl isobutyrylacetate

描述

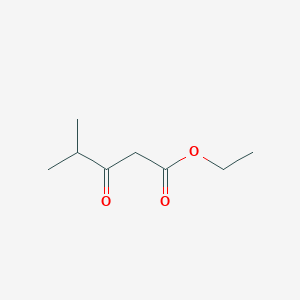

Structure

3D Structure

属性

IUPAC Name |

ethyl 4-methyl-3-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-4-11-8(10)5-7(9)6(2)3/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCLDSQRVMMXWMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00221758 | |

| Record name | Ethyl isobutyrylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00221758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7152-15-0 | |

| Record name | Ethyl isobutyrylacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7152-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl isobutyrylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007152150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl isobutyrylacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62029 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl isobutyrylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00221758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl isobutyrylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.720 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL ISOBUTYRYLACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3WMK56MNB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties and Structure of Ethyl Isobutyrylacetate

This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to this compound. The information is intended for use by researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and Identifiers

This compound, with the IUPAC name ethyl 4-methyl-3-oxopentanoate, is a β-keto ester. Its chemical structure is characterized by a central ketone group flanked by an ester and an isopropyl group.

The following table summarizes the key identifiers for this compound.

| Identifier | Value |

| IUPAC Name | ethyl 4-methyl-3-oxopentanoate[1] |

| Synonyms | Ethyl isobutyroylacetate, 4-methyl-3-oxo-pentanoic acid ethyl ester[1] |

| CAS Number | 7152-15-0 |

| Molecular Formula | C₈H₁₄O₃[1][2] |

| SMILES | CCOC(=O)CC(=O)C(C)C[1] |

| InChI | 1S/C8H14O3/c1-4-11-8(10)5-7(9)6(2)3/h6H,4-5H2,1-3H3[1][2] |

| InChIKey | XCLDSQRVMMXWMS-UHFFFAOYSA-N[1][2] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Weight | 158.19 g/mol [1] |

| Appearance | Liquid |

| Boiling Point | 173 °C (lit.) |

| Melting Point | -9 °C (lit.) |

| Density | 0.98 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.425 (lit.) |

| Flash Point | 44 °C (closed cup)[3] |

| Solubility | Soluble in chloroform (B151607) and methanol.[4] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR spectra are available for this compound and are key to confirming its structure.[1][2]

-

Infrared (IR) Spectroscopy : The IR spectrum provides information about the functional groups present in the molecule, such as the carbonyl groups of the ester and ketone.[1]

-

Mass Spectrometry (MS) : Mass spectrometry data can be used to determine the molecular weight and fragmentation pattern of the compound.[1]

Reactivity and Chemical Reactions

This compound undergoes reactions typical of esters and ketones.

-

Hydrolysis : It can be hydrolyzed in the presence of an acid or base catalyst to produce isobutyric acid and ethanol (B145695).[5]

-

Transesterification : The ethoxy group of the ester can be exchanged with another alcohol.[5]

-

Reduction : The carbonyl groups can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.[5]

Experimental Protocols: Synthesis of this compound

Several methods for the synthesis of this compound have been reported.

Claisen Condensation Adaptation

A patented method involves a modified Claisen condensation.[5][6] This process utilizes potassium monoethyl malonate, anhydrous magnesium chloride, and triethylamine (B128534) in ethyl acetate.[5][6] The magnesium chloride acts as a Lewis acid to coordinate the enolate and minimize side reactions.[5] This method is reported to have a shorter reaction time of 6 hours at 35°C.[5]

The general workflow for this synthesis is outlined below.

Industrial Process

An industrial synthesis method involves the reaction of methyl isopropyl ketone with diethyl carbonate in the presence of sodium hydride in benzene, achieving an 81% yield.[5][7] The reaction proceeds through the formation of an enolate, which then attacks the diethyl carbonate.[5]

Other Synthetic Methods

Other reported synthetic routes include:

-

Direct Esterification : The reaction of isobutyric acid with ethanol using an acid catalyst.[5]

-

Acid Chloride Method : The reaction of isobutyryl chloride with ethanol in the presence of a base like pyridine.[5]

Keto-Enol Tautomerism

Like other β-dicarbonyl compounds, this compound exists as a mixture of keto and enol tautomers. The equilibrium between these two forms is a key aspect of its reactivity.

Safety Information

This compound is a flammable liquid and vapor.[1] It is classified as a Flammable Liquid, Category 3. Appropriate personal protective equipment, including eyeshields, faceshields, and gloves, should be used when handling this chemical.[3]

Applications

This compound serves as an important intermediate in the synthesis of pharmaceuticals, such as the drug atorvastatin, and is a valuable chemical raw material.[8]

References

- 1. This compound | C8H14O3 | CID 81583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound(7152-15-0) 1H NMR spectrum [chemicalbook.com]

- 3. This compound 95 7152-15-0 [sigmaaldrich.com]

- 4. chembk.com [chembk.com]

- 5. Buy this compound | 7152-15-0 [smolecule.com]

- 6. CN112358396A - Preparation process of this compound - Google Patents [patents.google.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. Page loading... [guidechem.com]

Ethyl isobutyrylacetate CAS number 7152-15-0

An In-depth Technical Guide to Ethyl Isobutyrylacetate (CAS 7152-15-0)

Introduction

This compound, with CAS number 7152-15-0, is a β-keto ester that serves as a significant intermediate in various chemical syntheses.[1] Its chemical structure, featuring both a ketone and an ester functional group, imparts a versatile reactivity profile, making it a valuable building block in organic chemistry. This compound is a clear, colorless to pale yellow liquid with a characteristic fruity odor.[2] In the pharmaceutical sector, it is recognized as a key intermediate for the synthesis of atorvastatin (B1662188), a widely used medication for lowering blood cholesterol.[1] Furthermore, it is utilized in the synthesis of novel piperazine (B1678402) derivatives investigated as potential multireceptor atypical antipsychotics that target dopamine (B1211576) and serotonin (B10506) receptors.[2][3] This guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is critical for its handling, application in reactions, and analytical characterization.

Table 1: Chemical Identifiers and Properties

| Identifier | Value |

|---|---|

| CAS Number | 7152-15-0 |

| Molecular Formula | C₈H₁₄O₃ |

| Molecular Weight | 158.19 g/mol [4] |

| IUPAC Name | ethyl 4-methyl-3-oxopentanoate[5] |

| Synonyms | Ethyl 4-methyl-3-oxopentanoate, 4-Methyl-3-oxo-pentanoic acid ethyl ester, Isobutyrylacetic acid ethyl ester[2][4] |

| InChI Key | XCLDSQRVMMXWMS-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CC(=O)C(C)C |

| EC Number | 230-491-9 |

| Beilstein/REAXYS | 636726 |

Table 2: Physical Properties

| Property | Value |

|---|---|

| Physical Form | Liquid |

| Appearance | Clear, colorless liquid[6] |

| Melting Point | -9 °C (lit.) |

| Boiling Point | 173 °C (lit.) |

| Density | 0.98 g/mL at 25 °C (lit.) |

| Refractive Index (n20/D) | 1.425 (lit.) |

| Flash Point | 44 °C (111.2 °F) - closed cup[4] |

| Solubility | Soluble in organic solvents like chloroform (B151607) and methanol (B129727); limited solubility in water.[2][7] |

Table 3: Spectroscopic Data Summary

| Spectroscopy Type | Data Availability |

|---|---|

| ¹H NMR | Spectra available through providers like ChemicalBook.[8] |

| ¹³C NMR | Spectra available through providers like ChemicalBook.[8] |

| IR (FTIR, ATR-IR) | Spectra available in the PubChem database.[5] |

| Mass Spectrometry (MS) | Spectra available through providers like ChemicalBook.[8] |

Synthesis and Manufacturing

This compound can be synthesized through several routes, with the choice of method often depending on the desired scale, purity, and available starting materials.

Synthesis via Malonic Ester Condensation

A common laboratory and potential industrial synthesis involves the acylation of a malonic ester derivative. One detailed method uses potassium monoethyl malonate and isobutyryl chloride in the presence of magnesium chloride and triethylamine.[3][9] This approach offers the advantage of simple post-reaction workup and the ability to obtain a high-purity product.[9]

-

Reaction Setup: A three-necked flask is equipped with a stirrer, thermometer, and dropping funnel.

-

Initial Charging: Add 125 mL of ethyl acetate (B1210297) and 13.6 g (80 mmol) of potassium monoethyl malonate to the flask. Stir the mixture and cool to a temperature of 0-5 °C.

-

Reagent Addition: Sequentially add 9.12 g (96 mmol) of anhydrous magnesium chloride and 27.8 mL (0.2 mol) of triethylamine.

-

Heating and Stirring: Heat the mixture to 35 °C over a period of 30 minutes and continue stirring at this temperature for 6 hours.

-

Acylation: Cool the reaction mixture back down to 0 °C. Add 6 mL (57 mmol) of isobutyryl chloride dropwise, maintaining the temperature between 0-5 °C. After the addition is complete (approx. 1 hour), allow the reaction to proceed at room temperature for 12 hours.

-

Workup: Cool the mixture to 0 °C and carefully add 70 mL of 13% hydrochloric acid, ensuring the temperature does not exceed 20 °C. Separate the organic phase.

-

Extraction and Washing: Extract the aqueous layer with toluene (B28343) (3 x 40 mL). Combine all organic phases and wash with a saturated sodium bicarbonate solution until neutral, followed by a wash with 25 mL of saturated brine.

-

Purification: Evaporate the solvent under reduced pressure. The resulting crude product is then distilled under reduced pressure to yield the final product (yield reported as 61%).

Caption: Workflow for the synthesis of this compound.

Industrial Synthesis via Claisen Condensation

An alternative industrial process involves the condensation of methyl isopropyl ketone with diethyl carbonate using a strong base like sodium hydride.[3]

-

Reaction Setup: Prepare a solution of diethyl carbonate and hexamethyl phosphoric acid triamide (HMPA) in benzene (B151609) in a suitable reactor.

-

Base Addition: Add sodium hydride (e.g., 80% in paraffin (B1166041) oil) to the solution.

-

Ketone Addition: Heat the mixture to 70-80 °C to initiate the reaction. Once started, cool to approximately 30 °C. Add a solution of methyl isopropyl ketone in benzene dropwise over a period of 2 hours, maintaining the temperature at 30 °C.

-

Reaction Completion: Allow the mixture to stand overnight.

-

Workup: Carefully add methanol with cooling to quench the excess sodium hydride. Acidify the mixture with aqueous hydrochloric acid.

-

Purification: The product is isolated through standard extraction and distillation procedures, achieving a reported yield of 81%.

Chemical Reactivity and Key Reactions

This compound exhibits reactivity characteristic of β-keto esters, including hydrolysis, transesterification, and reduction.

-

Hydrolysis: In the presence of an acid or base catalyst, it can be hydrolyzed back to isobutyric acid and ethanol.[3]

-

Transesterification: The ethyl group of the ester can be exchanged with other alkoxy groups by reacting with a different alcohol, which is a common method for synthesizing various esters.[3]

-

Reduction: Using strong reducing agents like lithium aluminum hydride (LiAlH₄), both the ketone and ester functionalities can be reduced to their corresponding alcohols.[3]

Caption: Key reactions of this compound.

Applications in Research and Drug Development

This compound is more than a simple organic ester; it is a strategic building block in the synthesis of complex, high-value molecules, particularly in the pharmaceutical industry.

Intermediate for Atorvastatin

The compound is a crucial intermediate in the synthesis of Atorvastatin, a member of the statin class of drugs used to lower cholesterol and prevent cardiovascular disease.[1] Its structure provides a key fragment necessary for constructing the complex core of the atorvastatin molecule.

Synthesis of Atypical Antipsychotics

In the field of neuroscience and drug development, this compound is used to synthesize novel piperazine derivatives.[2][3] These derivatives have been investigated for their potential as multireceptor atypical antipsychotics, which can modulate the activity of crucial neurotransmitter receptors like dopamine and serotonin.[2][3]

Caption: Role as a key intermediate in pharmaceutical synthesis.

Safety and Handling

This compound is a flammable liquid and requires appropriate safety precautions during handling and storage. The toxicological properties have not been fully investigated, and it may cause eye, skin, and respiratory tract irritation.[6]

Table 4: GHS Hazard Information

| Category | Information |

|---|---|

| Pictogram | GHS02 (Flame)[10] |

| Signal Word | Warning[10] |

| Hazard Statement | H226: Flammable liquid and vapor[10] |

| Precautionary Statements | P210, P233, P240, P241, P242, P243, P280, P303+P361+P353, P370+P378, P403+P235, P501[11] |

| Storage Class | 3 - Flammable liquids |

Table 5: Handling and Storage Recommendations

| Aspect | Recommendation |

|---|---|

| Handling | Wash thoroughly after handling. Use only in a well-ventilated area. Use spark-proof tools and explosion-proof equipment. Avoid contact with eyes, skin, and clothing. Keep away from heat, sparks, and flame.[6][12] |

| Storage | Keep container closed when not in use. Store in a cool, dry, well-ventilated area away from incompatible substances (e.g., strong oxidizing agents). Store in a flammables-area.[6][12] |

| Personal Protective Equipment (PPE) | Eyeshields, faceshields, gloves, and a suitable respirator (e.g., type ABEK (EN14387) filter) are recommended.[10] |

Table 6: First Aid Measures

| Exposure Route | First Aid Measure |

|---|---|

| Eyes | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get immediate medical aid.[6] |

| Skin | Get medical aid. Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[6] |

| Ingestion | If victim is conscious and alert, give 2-4 cupfuls of milk or water. Do NOT induce vomiting. Get immediate medical aid.[6] |

| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[6] |

Conclusion

This compound (CAS 7152-15-0) is a versatile chemical intermediate with significant value, particularly for the pharmaceutical industry. Its well-defined physical and chemical properties, coupled with established synthesis protocols, make it a reliable building block for complex molecules like atorvastatin and novel antipsychotic agents. Proper adherence to safety and handling protocols is essential due to its flammable nature. This guide provides the core technical information required by researchers and drug development professionals to effectively and safely utilize this compound in their work.

References

- 1. guidechem.com [guidechem.com]

- 2. CAS 7152-15-0: this compound | CymitQuimica [cymitquimica.com]

- 3. Buy this compound | 7152-15-0 [smolecule.com]

- 4. 异丁酰乙酸乙酯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | C8H14O3 | CID 81583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. Isobutyrylacetic acid ethyl ester [chembk.com]

- 8. This compound(7152-15-0) 1H NMR spectrum [chemicalbook.com]

- 9. CN112358396A - Preparation process of this compound - Google Patents [patents.google.com]

- 10. 异丁酰乙酸乙酯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 11. 7152-15-0 this compound AKSci B923 [aksci.com]

- 12. fishersci.com [fishersci.com]

Spectroscopic Analysis of Ethyl Isobutyrylacetate: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl isobutyrylacetate (also known as ethyl 4-methyl-3-oxopentanoate), a key organic intermediate. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and chemical synthesis. This guide presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, tabular format, accompanied by detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Coupling Constant (J) [Hz] | Assignment |

| 4.19 | Quartet | 2H | 7.0 | -O-CH₂ -CH₃ |

| 3.50 | Singlet | 2H | - | -CO-CH₂ -CO- |

| 2.71 | Multiplet | 1H | 7.0 | -CH(CH₃ )₂ |

| 1.28 | Triplet | 3H | 7.0 | -O-CH₂-CH₃ |

| 1.14 | Doublet | 6H | 7.0 | -CH(CH₃ )₂ |

Note: The multiplicity of the signal at 2.71 ppm is reported as a multiplet due to the complexity of the splitting pattern.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) [ppm] | Assignment |

| 202.7 | Ester C=O |

| 167.2 | Ketone C=O |

| 61.4 | -O -CH₂-CH₃ |

| 49.5 | -CO-CH₂ -CO- |

| 41.1 | -CH (CH₃)₂ |

| 18.2 | -CH(CH₃ )₂ |

| 14.1 | -O-CH₂-CH₃ |

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~1740 | C=O Stretch (Ester) |

| ~1715 | C=O Stretch (Ketone) |

| ~1200 | C-O Stretch (Ester) |

| 2870-2970 | C-H Stretch (Alkyl) |

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 158 | [M]⁺ (Molecular Ion) |

| 115 | [M - C₃H₇]⁺ |

| 87 | [M - C₄H₇O]⁺ |

| 71 | [C₄H₇O]⁺ |

| 43 | [C₃H₇]⁺ (Base Peak) |

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), within a clean, dry NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer, for instance, a 400 MHz instrument.

-

¹H NMR Acquisition: The instrument is tuned to the proton frequency. A standard single-pulse experiment is performed. The spectral width is set to encompass all expected proton signals (typically 0-12 ppm). A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: The instrument is tuned to the carbon-13 frequency. A proton-decoupled experiment is typically run to simplify the spectrum to single lines for each unique carbon atom. The spectral width is set to cover the expected range for organic molecules (typically 0-220 ppm). A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard such as tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: For a neat liquid sample like this compound, a thin film is prepared. A drop of the liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. The plates are gently pressed together to form a uniform thin film.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used for analysis.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the instrument's sample holder, and the infrared spectrum is acquired. Typically, multiple scans are co-added to improve the signal-to-noise ratio. The data is usually collected over the mid-infrared range of 4000-400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, often via direct injection or through a gas chromatography (GC) system for separation prior to analysis.

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

A Technical Guide to the Physical Properties of Ethyl Isobutyrylacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of ethyl isobutyrylacetate, specifically its boiling point and density. The information is presented to support laboratory research and development activities where this compound is utilized. This document outlines the experimentally determined values for these properties and provides detailed standard operating procedures for their verification.

Core Physical Properties

This compound, also known as ethyl 4-methyl-3-oxopentanoate, is a colorless liquid organic compound. An accurate understanding of its physical properties is fundamental for its application in chemical synthesis and formulation development.

Data Presentation

The essential physical properties of this compound are summarized in the table below for quick reference. These values are derived from peer-reviewed and reliable chemical data sources.

| Physical Property | Value | Temperature |

| Boiling Point | 173 °C | @ 760 mmHg |

| Density | 0.98 g/mL | 25 °C |

Experimental Protocols

The following sections detail the standard laboratory methodologies for the experimental determination of the boiling point and density of a liquid compound such as this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure surrounding the liquid. The micro-boiling point or Thiele tube method is a common and accurate procedure for determining this value, especially when working with small sample volumes.[1]

Apparatus:

-

Thiele tube

-

Thermometer (-10 to 200 °C range)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Rubber band or thread

-

Heating source (Bunsen burner or heating mantle)

-

Liquid paraffin (B1166041) or other suitable heating oil

-

Stand and clamp

Procedure:

-

Sample Preparation: A small amount of this compound (a few milliliters) is placed into the small test tube.[2]

-

Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.[3]

-

Apparatus Assembly: The test tube is attached to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.[3] This assembly is then inserted into the Thiele tube containing the heating oil.[1]

-

Heating: The side arm of the Thiele tube is gently and uniformly heated.[1] This design facilitates the circulation of the oil, ensuring even heat distribution.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating should continue until a rapid and continuous stream of bubbles is observed.[4]

-

Boiling Point Determination: The heat source is then removed, and the apparatus is allowed to cool. The temperature at which the liquid just begins to be drawn into the capillary tube is recorded as the boiling point.[1]

-

Verification: For accuracy, the determination should be repeated at least once.

Determination of Density

The density of a substance is its mass per unit volume. For a liquid like this compound, this can be accurately determined using a pycnometer or, more simply, with a graduated cylinder and an analytical balance.[5][6]

Apparatus:

-

Graduated cylinder (e.g., 10 mL or 25 mL)

-

Analytical balance (accurate to at least 0.001 g)

-

Pasteur pipette or dropper

Procedure:

-

Mass of Empty Cylinder: The mass of a clean, dry graduated cylinder is accurately measured using the analytical balance and recorded.[7]

-

Volume Measurement: A specific volume of this compound (e.g., 10 mL) is carefully transferred into the graduated cylinder. The volume should be read from the bottom of the meniscus at eye level to avoid parallax error.[5][7]

-

Mass of Cylinder and Liquid: The mass of the graduated cylinder containing the liquid is then measured and recorded.[7]

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty cylinder from the mass of the cylinder with the liquid.[8] The density is then calculated using the formula: Density = Mass / Volume[5]

-

Repeatability: To ensure precision, the measurement should be repeated multiple times, and the average density calculated.[7]

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Experiment: Determining the Boiling Points of Organic Compounds Aim: To .. [askfilo.com]

- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 6. knowledge.reagecon.com [knowledge.reagecon.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. wjec.co.uk [wjec.co.uk]

An In-Depth Technical Guide to the Synthesis of Ethyl Isobutyrylacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl isobutyrylacetate, a valuable β-keto ester, serves as a crucial intermediate in the synthesis of various fine chemicals and active pharmaceutical ingredients. This technical guide provides a comprehensive overview of the principal synthetic routes starting from isobutyric acid and its derivatives. Detailed experimental protocols, comparative analysis of quantitative data, and mechanistic insights are presented to aid researchers in the selection and optimization of synthetic strategies. The methodologies covered include the acylation of malonates, crossed Claisen-type condensations, and the utilization of activated carboxylic acid derivatives, offering a range of options adaptable to various laboratory and industrial settings.

Introduction

Ethyl 4-methyl-3-oxopentanoate, commonly known as this compound, is a key building block in organic synthesis. Its bifunctional nature, possessing both ester and ketone moieties, allows for a wide array of chemical transformations, making it a valuable precursor for the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. This guide focuses on the practical synthesis of this compound from readily available starting materials, with a particular emphasis on isobutyric acid and its derivatives.

Synthetic Pathways

Several synthetic strategies have been developed for the preparation of this compound. The most prominent and practical routes are detailed below.

Acylation of Monoethyl Malonate

A robust and high-yielding method involves the acylation of a malonic acid monoester derivative with an activated form of isobutyric acid, such as isobutyryl chloride. This approach offers good control over the reaction and avoids self-condensation byproducts often encountered in traditional Claisen condensations.

Reaction Scheme:

A notable example of this method utilizes potassium monoethyl malonate in the presence of magnesium chloride and triethylamine (B128534), affording the desired product in good yield.[1]

Crossed Claisen-Type Condensation: Acylation of Ethyl Isobutyrate

While a direct self-condensation of ethyl isobutyrate is not efficient, a crossed Claisen-type condensation involving the acylation of the ethyl isobutyrate enolate with isobutyryl chloride presents a viable pathway. This method requires a strong, non-nucleophilic base to generate the enolate, followed by the introduction of the acylating agent. A similar procedure using triphenylmethylsodium as the base and benzoyl chloride as the acylating agent has been well-documented, and this principle can be extended to the use of isobutyryl chloride.[2] The expected yield for the reaction with isobutyryl chloride is approximately 55%.[2]

Reaction Scheme:

(Note: The primary product of this reaction is ethyl isobutyrylisobutyrate, not this compound. This route is included for completeness of related Claisen-type reactions starting from isobutyrate derivatives.)

Condensation of Methyl Isopropyl Ketone with Diethyl Carbonate

An alternative and industrially relevant approach involves the condensation of methyl isopropyl ketone (3-methyl-2-butanone) with diethyl carbonate. This reaction is typically mediated by a strong base, such as sodium hydride, and proceeds via the formation of a ketone enolate which then attacks the electrophilic carbonyl of the diethyl carbonate. This method has been reported to provide a high yield of the target molecule.[3]

Reaction Scheme:

Synthesis via Meldrum's Acid

The use of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) provides a versatile route to β-keto esters. The general strategy involves the acylation of Meldrum's acid with an activated derivative of isobutyric acid, such as isobutyryl chloride, followed by alcoholysis of the resulting acyl-Meldrum's acid.[4]

Reaction Scheme:

-

Acylation: (CH₃)₂CHCOCl + Meldrum's Acid --(Pyridine)--> Isobutyryl-Meldrum's Acid

-

Ethanolysis: Isobutyryl-Meldrum's Acid + C₂H₅OH --(Reflux)--> (CH₃)₂CHCOCH₂COOC₂H₅ + Acetone + CO₂

Quantitative Data Summary

The following table summarizes the key quantitative data for the discussed synthetic methods, allowing for a direct comparison of their efficiencies.

| Method | Starting Materials | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) | Reference |

| Acylation of Monoethyl Malonate | Potassium monoethyl malonate, Isobutyryl chloride | MgCl₂, Triethylamine, Ethyl acetate (B1210297) | 18 hours | 0-35 | 61 | [1] |

| Condensation of Methyl Isopropyl Ketone | Methyl isopropyl ketone, Diethyl carbonate | Sodium hydride, Benzene (B151609), Hexamethylphosphoramide (B148902) | >12 hours | 30-80 | 81 | [3] |

| Acylation of Ethyl Isobutyrate* | Ethyl isobutyrate, Isobutyryl chloride | Triphenylmethylsodium (analogous) | Several hours | Room Temp. | ~55 | [2] |

*Note: This reaction yields ethyl isobutyrylisobutyrate.

Experimental Protocols

Protocol for Acylation of Monoethyl Malonate

Materials:

-

Potassium monoethyl malonate (13.6 g, 80 mmol)

-

Anhydrous magnesium chloride (9.12 g, 96 mmol)

-

Triethylamine (27.8 mL, 0.2 mol)

-

Ethyl acetate (125 mL)

-

Isobutyryl chloride (6 mL, 57 mmol)

-

13% Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution

Procedure: [1]

-

To a three-necked flask equipped with a stirrer and a thermometer, add ethyl acetate (125 mL) and potassium monoethyl malonate (13.6 g).

-

Cool the mixture to 0-5 °C with stirring.

-

Sequentially add anhydrous magnesium chloride (9.12 g) and triethylamine (27.8 mL).

-

Warm the reaction mixture to 35 °C over 30 minutes and stir for 6 hours at this temperature.

-

Cool the mixture to 0 °C and add isobutyryl chloride (6 mL) dropwise over 1 hour, maintaining the temperature at 0-5 °C.

-

Allow the reaction to proceed for 12 hours at room temperature.

-

Cool the reaction mixture to 0 °C and carefully add 70 mL of 13% hydrochloric acid, ensuring the temperature does not exceed 20 °C.

-

Separate the organic phase. Extract the aqueous layer three times with toluene (40 mL each).

-

Combine the organic phases and wash with saturated sodium bicarbonate solution until neutral, followed by a wash with 25 mL of saturated sodium chloride solution.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain this compound.

Protocol for Condensation of Methyl Isopropyl Ketone with Diethyl Carbonate

Materials:

-

Methyl isopropyl ketone (86 g total)

-

Diethyl carbonate (850 cc)

-

Sodium hydride (60 g, 80% in paraffin (B1166041) oil)

-

Benzene (600 cc total)

-

Hexamethylphosphoramide (200 cc)

-

Aqueous hydrochloric acid

Procedure: [3]

-

In a suitable reaction vessel, prepare a solution of benzene (400 cc), diethyl carbonate (850 cc), hexamethylphosphoramide (200 cc), and sodium hydride (60 g).

-

Add an initial portion of methyl isopropyl ketone (10 g) to the solution and heat to 70-80 °C to initiate the reaction.

-

Once the reaction has started, cool the mixture to approximately 30 °C.

-

Add a solution of the remaining methyl isopropyl ketone (76 g) in benzene (200 cc) dropwise over a period of 2 hours, maintaining the temperature at 30 °C.

-

Allow the reaction mixture to stand overnight at room temperature.

-

Carefully quench the reaction by adding methanol with cooling.

-

Acidify the mixture with aqueous hydrochloric acid.

-

Perform a suitable workup (e.g., extraction with an organic solvent, washing, and drying) to isolate the crude product.

-

Purify the product by vacuum distillation.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Overview of synthetic pathways to this compound.

Caption: Experimental workflow for the malonate-based synthesis.

Caption: Workflow for ketone condensation with diethyl carbonate.

Conclusion

The synthesis of this compound can be accomplished through several effective methods, each with its own advantages and considerations. The acylation of monoethyl malonate offers a controlled and reliable route, while the condensation of methyl isopropyl ketone with diethyl carbonate provides a high-yielding alternative suitable for larger-scale production. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, available starting materials, and desired purity. This guide provides the necessary technical details to enable informed decisions and successful execution of the synthesis of this important chemical intermediate.

References

An In-depth Technical Guide to the Synthesis of Ethyl Isobutyrylacetate via Claisen Condensation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of ethyl isobutyrylacetate, a key intermediate in various chemical processes, with a focus on the Claisen condensation reaction. This document details the theoretical underpinnings, experimental protocols, and quantitative data associated with viable synthetic routes.

Introduction to the Claisen Condensation

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base, resulting in the formation of a β-keto ester. The reaction proceeds via the nucleophilic attack of an enolate ion, formed from one ester, on the carbonyl group of a second ester molecule.

For the synthesis of this compound, a crossed Claisen condensation is necessary, involving two different ester reactants. A significant challenge in crossed Claisen condensations is the potential for the formation of a mixture of four different products, which can complicate purification and reduce the yield of the desired product. To overcome this, a common strategy is to use one ester that lacks α-hydrogens, and therefore cannot form an enolate, to act solely as the electrophile. Common non-enolizable esters used for this purpose include diethyl carbonate and ethyl formate.

Synthetic Pathways to this compound

Two primary Claisen-type condensation routes for the synthesis of this compound are presented here:

-

Route A: A Claisen-type condensation of methyl isopropyl ketone with diethyl carbonate.

-

Route B: A crossed Claisen condensation of ethyl isobutyrate with a non-enolizable ester (diethyl carbonate or ethyl formate).

Data Presentation

The following tables summarize the quantitative data for the described synthetic routes.

Table 1: Reaction Conditions for the Synthesis of this compound

| Parameter | Route A: Ketone-Ester Condensation | Route B: Crossed Ester Condensation (Representative) |

| Nucleophile | Methyl Isopropyl Ketone | Ethyl Isobutyrate |

| Electrophile | Diethyl Carbonate | Diethyl Carbonate or Ethyl Formate |

| Base | Sodium Hydride (NaH) | Sodium Ethoxide (NaOEt) or Sodium Hydride (NaH) |

| Solvent | Benzene (B151609), Hexamethylphosphoramide | Toluene or Diethyl Ether |

| Temperature | 30-80°C | Room Temperature to Reflux |

| Reaction Time | Overnight | 2-4 hours |

| Yield | 81%[1] | Not specified (representative) |

Table 2: Reagent Quantities for Laboratory-Scale Synthesis

| Reagent | Route A: Ketone-Ester Condensation | Route B: Crossed Ester Condensation (Representative) |

| Nucleophile | 86 g | 11.6 g (0.1 mol) |

| Electrophile | 850 cc | 14.2 g (0.12 mol) |

| Base | 60 g (80% in paraffin (B1166041) oil) | 6.8 g (0.1 mol) of NaOEt or 2.4 g (0.1 mol) of NaH |

| Solvent | 400 cc Benzene, 200 cc HMPA | 100 mL |

Experimental Protocols

Route A: Claisen-type Condensation of Methyl Isopropyl Ketone and Diethyl Carbonate

This protocol is adapted from a known industrial process for the synthesis of this compound.[1][2]

Materials:

-

Methyl isopropyl ketone

-

Diethyl carbonate

-

Sodium hydride (80% dispersion in paraffin oil)

-

Benzene

-

Hexamethylphosphoramide (HMPA) - Caution: HMPA is a carcinogen.

-

Aqueous Hydrochloric Acid

Procedure:

-

To a solution of 400 cc of benzene, 850 cc of diethyl carbonate, and 200 cc of hexamethyl phosphoric acid triamide, add 60 g of sodium hydride (80% in paraffin oil).

-

Add 10 g of methyl isopropyl ketone to the mixture and heat to 70-80°C to initiate the reaction.

-

Once the reaction has started, cool the mixture to approximately 30°C.

-

Over a period of 2 hours, add a solution of 76 g of methyl isopropyl ketone in 200 cc of benzene dropwise, maintaining the temperature at 30°C.

-

Allow the reaction mixture to stand overnight at room temperature.

-

Carefully quench the reaction by the slow addition of methanol with cooling.

-

Acidify the mixture with aqueous hydrochloric acid.

-

Perform an aqueous workup to isolate the organic phase.

-

Purify the crude product by distillation under reduced pressure to obtain this compound.

Route B: Crossed Claisen Condensation of Ethyl Isobutyrate and Diethyl Carbonate (Representative Protocol)

This representative protocol is based on general procedures for crossed Claisen condensations using a non-enolizable ester.

Materials:

-

Ethyl isobutyrate

-

Diethyl carbonate

-

Sodium ethoxide or Sodium hydride

-

Toluene or Diethyl ether (anhydrous)

-

Aqueous Hydrochloric Acid (1 M)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place a suspension of sodium ethoxide (6.8 g, 0.1 mol) in 100 mL of anhydrous toluene.

-

To the stirred suspension, add ethyl isobutyrate (11.6 g, 0.1 mol) dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, add diethyl carbonate (14.2 g, 0.12 mol) dropwise.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC or GC.

-

Cool the reaction mixture to room temperature and then quench by carefully pouring it into 100 mL of ice-cold 1 M hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL), followed by brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation under reduced pressure to yield this compound.

Mandatory Visualizations

Reaction Mechanism

The following diagram illustrates the general mechanism of the base-catalyzed Claisen condensation.

Caption: General mechanism of the Claisen condensation.

Experimental Workflow

The following diagram outlines the key steps in a typical laboratory synthesis and purification of this compound via crossed Claisen condensation.

Caption: Experimental workflow for synthesis and purification.

References

An In-depth Technical Guide to Keto-Enol Tautomerism in Ethyl Isobutyrylacetate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Keto-enol tautomerism is a fundamental concept in organic chemistry with significant implications for the reactivity, stability, and biological activity of molecules. This technical guide provides a comprehensive overview of the keto-enol tautomerism of ethyl isobutyrylacetate (ethyl 4-methyl-3-oxopentanoate), a β-ketoester of interest in synthetic and medicinal chemistry. While specific thermodynamic data for this compound is not extensively available in the literature, this guide leverages data from the closely related and well-studied ethyl acetoacetate (B1235776) to illustrate the principles and quantitative analysis of this equilibrium. This document details the underlying principles of tautomerism, the influence of solvent effects, and provides standardized experimental protocols for the determination of tautomeric ratios using Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, this guide includes visualizations of the tautomeric equilibrium, a detailed experimental workflow, and a representative synthetic pathway to facilitate a deeper understanding of the core concepts.

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond). Tautomers are constitutional isomers that readily interconvert. For β-dicarbonyl compounds like this compound, the enol form is significantly stabilized by the formation of a conjugated π-system and an intramolecular hydrogen bond, resulting in a measurable equilibrium between the two tautomers in solution.

The position of this equilibrium is crucial as the keto and enol forms exhibit different physical and chemical properties. The enol form, or its corresponding enolate, is often the key reactive intermediate in many synthetic transformations, including alkylations and condensations. Therefore, controlling the keto-enol equilibrium is paramount for directing the outcomes of chemical reactions.

The Tautomeric Equilibrium of this compound

This compound exists as an equilibrium mixture of its keto and enol forms. The enol form is stabilized by an intramolecular hydrogen bond forming a pseudo-six-membered ring.

Influence of Solvent on the Tautomeric Equilibrium

The solvent plays a critical role in determining the ratio of keto to enol tautomers. This is one of the most significant factors influencing the position of the equilibrium. Generally, for β-ketoesters, polar solvents tend to stabilize the more polar keto form, thus shifting the equilibrium in its favor. Conversely, non-polar solvents favor the enol form, which is stabilized by intramolecular hydrogen bonding.

Due to a lack of specific quantitative data for this compound in the literature, the following table presents data for the closely related ethyl acetoacetate to illustrate the solvent effect. The principles governing this effect are directly applicable to this compound.

Table 1: Keto-Enol Equilibrium of Ethyl Acetoacetate in Various Solvents at 32 °C

| Solvent | Dielectric Constant (ε) | % Enol | % Keto | Keq = [Enol]/[Keto] |

| Carbon Tetrachloride (CCl₄) | 2.2 | 49 | 51 | 0.96 |

| Chloroform (CDCl₃) | 4.8 | 17 | 83 | 0.20 |

| Methanol (CD₃OD) | 32.7 | 27 | 73 | 0.37 |

| Water (D₂O) | 78.5 | <2 | >98 | <0.02 |

| Dimethyl Sulfoxide (DMSO-d₆) | 46.7 | 9 | 91 | 0.10 |

Data compiled and adapted from literature sources for ethyl acetoacetate.

Experimental Determination of Tautomeric Equilibrium

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most common and direct method for quantifying the keto-enol ratio. The interconversion between the tautomers is typically slow on the NMR timescale, allowing for the observation and integration of distinct signals for each form.

Key ¹H NMR Signals for this compound

-

Keto Form:

-

α-Methylene protons (-CH₂-): Typically observed around 3.4-3.5 ppm (singlet).

-

Methine proton (-CH-): Around 2.7 ppm (septet).

-

Methyl protons of isobutyryl group (-CH(CH₃)₂): Around 1.1 ppm (doublet).

-

Ethyl ester protons (-OCH₂CH₃): Quartet around 4.2 ppm and triplet around 1.3 ppm.

-

-

Enol Form:

-

Vinylic proton (=CH-): Typically observed around 5.0-5.1 ppm (singlet).

-

Enolic hydroxyl proton (-OH): A broad singlet, often downfield (>10 ppm).

-

Methyl protons of isobutyryl group (=C(CH₃)₂): Around 1.9-2.0 ppm (singlet).

-

Ethyl ester protons (-OCH₂CH₃): Quartet around 4.1 ppm and triplet around 1.2 ppm.

-

Experimental Protocol for ¹H NMR Analysis

-

Sample Preparation: Prepare a ~0.1 M solution of this compound in the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Equilibration: Allow the solution to stand at a constant temperature for at least 30 minutes to ensure the keto-enol equilibrium is established.

-

NMR Data Acquisition:

-

Acquire a quantitative ¹H NMR spectrum.

-

Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for accurate integration of all signals.

-

-

Data Processing and Analysis:

-

Process the spectrum (phasing, baseline correction).

-

Integrate the signals for the enol vinylic proton (Ienol) and the keto α-methylene protons (Iketo).

-

Calculate the percentage of the enol form using the following equation: % Enol = [Ienol / (Ienol + (Iketo / 2))] * 100

-

The division of the keto integral by 2 is necessary to normalize for the number of protons each signal represents (1H for the enol vinylic proton vs. 2H for the keto α-methylene protons).

-

Calculate the equilibrium constant (Keq): Keq = [% Enol] / [% Keto]

-

Synthesis of this compound

This compound can be synthesized via several methods, with the Claisen condensation being a common approach. A notable industrial process involves the reaction of methyl isopropyl ketone with diethyl carbonate in the presence of a strong base like sodium hydride. The reaction proceeds through the formation of an enolate, which then acts as a nucleophile.

Conclusion

The keto-enol tautomerism of this compound is a dynamic equilibrium that is highly sensitive to the surrounding chemical environment, particularly the solvent. Understanding and quantifying this equilibrium is essential for professionals in drug development and chemical synthesis, as it governs the reactivity and stability of the molecule. While specific thermodynamic data for this compound remains an area for further investigation, the principles and experimental protocols outlined in this guide provide a robust framework for its study. The use of ¹H NMR spectroscopy offers a direct and reliable method for determining the tautomeric ratio, enabling researchers to control and leverage this fundamental chemical behavior in their work.

An In-depth Technical Guide to the Chemical Reactions of Ethyl Isobutyrylacetate: Hydrolysis and Reduction

For Researchers, Scientists, and Drug Development Professionals

Ethyl isobutyrylacetate is a versatile β-keto ester intermediate with significant applications in the synthesis of pharmaceuticals and other fine chemicals.[1] A thorough understanding of its chemical reactivity, particularly through hydrolysis and reduction pathways, is crucial for its effective utilization in complex molecular syntheses. This technical guide provides a detailed overview of these key transformations, including reaction mechanisms, experimental protocols, and quantitative data.

Hydrolysis of this compound

The hydrolysis of this compound involves the cleavage of the ester bond to yield isobutyrylacetic acid (a β-keto acid) and ethanol (B145695).[2] This reaction can be catalyzed by either acid or base.[3] The subsequent decarboxylation of the resulting β-keto acid to form a ketone is a common secondary reaction, particularly under acidic conditions.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis of esters is a reversible process.[3][4] The reaction is typically carried out by heating the ester with a dilute mineral acid, such as hydrochloric or sulfuric acid.[3] The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by water.[4]

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that yields the salt of the carboxylic acid and an alcohol.[3][4] This method is often preferred due to its irreversibility and the ease of separating the products.[3] The reaction proceeds through the nucleophilic addition of a hydroxide (B78521) ion to the carbonyl carbon of the ester.[4]

Reaction Pathways and Experimental Workflow

Caption: Reaction pathways for acid and base-catalyzed hydrolysis of this compound.

Caption: General experimental workflow for the hydrolysis of this compound.

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis and Decarboxylation (General Procedure for β-Keto Esters)

This protocol is adapted from general procedures for the hydrolysis and decarboxylation of β-keto esters.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1 equivalent) with an excess of a dilute mineral acid (e.g., 10% aqueous HCl or H₂SO₄).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude ketone product. Purify further by distillation or column chromatography if necessary.

Protocol 2: Base-Catalyzed Hydrolysis (Saponification) to the β-Keto Acid Salt

This protocol is a general procedure for the alkaline hydrolysis of β-keto esters.[5]

-

Reaction Setup: Dissolve this compound (1 equivalent) in an aqueous solution of a strong base (e.g., 1 M NaOH) at room temperature.

-

Reaction: Stir the mixture overnight at room temperature.

-

Work-up: Extract the aqueous solution with an organic solvent (e.g., methyl t-butyl ether) to remove any unreacted ester.

-

Isolation (as the acid): Carefully acidify the aqueous layer with a strong acid (e.g., 1 M H₂SO₄) to a pH of approximately 2.

-

Extraction: Extract the resulting β-keto acid multiple times with an organic solvent.

-

Purification: Combine the organic extracts, dry over an anhydrous salt, and concentrate under reduced pressure to yield the crude isobutyrylacetic acid.

Quantitative Data

| Reaction | Catalyst/Reagent | Temperature (°C) | Time | Product | Yield (%) | Reference |

| Hydrolysis of a β-keto ester | 1 M NaOH (aq) | Room Temp | Overnight | β-keto acid | Not specified | [5] |

| Acid-catalyzed hydrolysis of ethyl acetate | 0.5 N HCl | Not specified | Various | Acetic acid | Not specified (kinetics study) | [6] |

Reduction of this compound

The reduction of this compound can target either the ketone or the ester functional group, or both, depending on the reducing agent and reaction conditions. The primary products of interest are the corresponding β-hydroxy ester or the 1,3-diol.

Reduction of the Ketone Group

The selective reduction of the ketone in the presence of the ester can be achieved using milder reducing agents like sodium borohydride (B1222165) (NaBH₄).[7] This reaction typically yields the β-hydroxy ester.

Reduction of Both Ketone and Ester Groups

Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), will reduce both the ketone and the ester functionalities to yield the corresponding 1,3-diol. While NaBH₄ is generally less reactive towards esters, its reactivity can be enhanced with additives or by increasing the reaction temperature, allowing for the reduction of both groups.[8][9]

Reaction Pathways and Experimental Workflow

Caption: Reaction pathways for the reduction of this compound.

Caption: General experimental workflow for the reduction of this compound.

Experimental Protocols

Protocol 3: Reduction of the Ketone Group with Sodium Borohydride (Adapted from Ethyl Acetoacetate Reduction)

This protocol is based on the reduction of the structurally similar ethyl acetoacetate.[10]

-

Reaction Setup: Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stir bar and a drying tube.

-

Cooling: Cool the flask in an ice-water bath.

-

Reagent Addition: Add sodium borohydride (0.5 equivalents) portion-wise to the cooled solution.

-

Reaction: Stir the reaction mixture at room temperature for 1 hour.

-

Quenching: Cautiously quench the excess hydride by adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Solvent Removal: Remove most of the ethanol using a rotary evaporator.

-

Work-up and Extraction: Extract the aqueous residue with an organic solvent.

-

Purification: Dry the combined organic layers, concentrate, and purify the resulting β-hydroxy ester by distillation or column chromatography.

Protocol 4: Reduction of Both Carbonyls with Sodium Borohydride and a Lewis Acid (General Procedure)

This procedure is a general method for the enhanced reduction of esters using NaBH₄.[8][9]

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in a dry aprotic solvent such as tetrahydrofuran (B95107) (THF) or diglyme.

-

Additive: Add a Lewis acid such as lithium chloride (LiCl) or calcium chloride (CaCl₂).

-

Reagent Addition: Add sodium borohydride (excess, e.g., 2-4 equivalents) portion-wise.

-

Reaction: Heat the reaction mixture to reflux and monitor by TLC or GC.

-

Quenching and Work-up: Cool the reaction to 0 °C and cautiously quench with water, followed by an acidic workup (e.g., with 1 M HCl).

-

Extraction and Purification: Extract the product into an organic solvent, dry, concentrate, and purify by distillation or column chromatography to obtain the 1,3-diol.

Quantitative Data

| Reaction | Substrate | Reducing Agent | Conditions | Product | Yield (%) | Reference |

| Reduction of aromatic esters | Aromatic ester | NaBH₄ in Methanol | Reflux in THF | Corresponding alcohol | ~90 | [8] |

| Reduction of aliphatic esters | Aliphatic ester | NaBH₄ | Protic solvents | Extremely slow | Low | [8] |

| Reduction of ethyl laurate | Ethyl laurate | NBu₄BH₄ | Dichloromethane, 25°C, 4 days | Lauryl alcohol | 25 | [8] |

Conclusion

This compound is a valuable synthetic intermediate whose utility is greatly enhanced by a comprehensive understanding of its hydrolysis and reduction reactions. While general procedures for these transformations on β-keto esters are well-established, specific, optimized protocols and quantitative yield data for this compound itself are less commonly reported. The information and protocols provided in this guide serve as a strong foundation for researchers to develop and apply these reactions in their synthetic endeavors. Further investigation and optimization of these reactions for this compound are warranted to fully exploit its synthetic potential.

References

- 1. Page loading... [guidechem.com]

- 2. Buy this compound | 7152-15-0 [smolecule.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. nitt.edu [nitt.edu]

- 7. Sodium borohydride - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. reddit.com [reddit.com]

- 10. chegg.com [chegg.com]

Ethyl Isobutyrylacetate: A Comprehensive Technical Guide for Organic Synthesis

Ethyl isobutyrylacetate (EIBA) is a versatile β-keto ester that serves as a crucial intermediate in a wide array of organic syntheses. Its unique structural features, combining both an ester and a ketone functional group, allow for a diverse range of chemical transformations, making it a valuable building block in the pharmaceutical, agrochemical, and fragrance industries. This guide provides an in-depth overview of its properties, synthesis, and applications, with a focus on experimental protocols and its role in modern drug development.

Physicochemical and Safety Properties

This compound is a flammable, clear liquid with a characteristic fruity odor.[1] A summary of its key physical and chemical properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O₃ | [1][2] |

| Molecular Weight | 158.19 g/mol | |

| CAS Number | 7152-15-0 | [2] |

| Appearance | Clear liquid | [1] |

| Melting Point | -9 °C (lit.) | [3][4] |

| Boiling Point | 173 °C (lit.) | [3][4] |

| Density | 0.98 g/mL at 25 °C (lit.) | [3][4] |

| Refractive Index | n20/D 1.425 (lit.) | [3][4] |

| Flash Point | 44 °C (111.2 °F) - closed cup | |

| Solubility | Soluble in chloroform (B151607) and methanol (B129727). | [3][4] |

Table 2: Safety and Hazard Information

| Category | Information | Source |

| GHS Pictogram | GHS02 (Flame) | |

| Signal Word | Warning | [2] |

| Hazard Statement | H226: Flammable liquid and vapor | [2] |

| Precautionary Statements | P210, P233, P240, P241, P242, P243, P280, P303+P361+P353, P370+P378, P403+P235, P501 | [2] |

| Storage Class Code | 3 (Flammable liquids) | |

| WGK | 3 | |

| Personal Protective Equipment | Eyeshields, Faceshields, Gloves, type ABEK (EN14387) respirator filter. |

Synthesis of this compound

Several synthetic routes to this compound have been developed, each with distinct advantages depending on the desired scale and purity.

This method involves the deacetylation of an α-acetylated precursor.

Experimental Protocol:

-

Dissolve 38.8 grams of α-acetyl this compound in 150 mL of ether in a 500 mL three-necked flask equipped with a stirrer, thermometer, and dropping funnel.[5]

-

Cool the mixture to -5°C.[5]

-

Add 120 mL of pre-cooled 10% ammonia (B1221849) water dropwise while maintaining the temperature between -5°C and 0°C.[5]

-

After the addition is complete, continue the reaction for 2 hours at this temperature.[5]

-

Separate the ether layer. Extract the aqueous phase twice with 50 mL portions of ether.[5]

-

Combine the ether layers and add them to 160 mL of 5% hydrochloric acid, stirring at -5°C to 0°C for 2 hours.[5]

-

Separate the ether layer again and extract the aqueous phase twice with 50 mL portions of ether.[5]

-

Combine the final ether layers, wash with a saturated sodium bicarbonate solution, and evaporate the ether under atmospheric pressure.[5]

-

Collect the fraction at 48-50°C/670Pa to obtain this compound. This protocol reports a yield of 75.2% with a purity of 99.6% (GC).[5]

This process utilizes potassium monoethyl malonate and isobutyryl chloride and is noted for its simple post-treatment and high product purity.[6]

Experimental Protocol:

-

In a three-neck flask, add 125 mL of ethyl acetate (B1210297) and 13.6 g (80 mmol) of potassium monoethyl malonate. Stir and cool the mixture to 0-5°C.[6]

-

Sequentially add 9.12 g (96 mmol) of anhydrous magnesium chloride and 27.8 mL (0.2 mol) of triethylamine.[6]

-

Heat the mixture to 35°C over 30 minutes and maintain stirring at this temperature for 6 hours.[6]

-

Cool the reaction to 0°C and add 6 mL (57 mmol) of isobutyryl chloride dropwise over approximately 1 hour, keeping the temperature between 0-5°C.[6]

-

Allow the reaction to proceed at room temperature for 12 hours.[6]

-

Cool the mixture back to 0°C and carefully add 70 mL of 13% hydrochloric acid, ensuring the temperature does not exceed 20°C.[6]

-

Separate the organic phase. Extract the aqueous layer with toluene (B28343) (3 x 40 mL).[6]

-

Combine all organic phases, wash with saturated sodium bicarbonate solution until neutral, and then wash with 25 mL of saturated brine.[6]

-

Evaporate the solvent and distill the crude product under reduced pressure to yield the final product. This method reports a yield of 61%.[6]

Caption: Workflow for the synthesis of EIBA using the MgCl2/TEA method.

An industrial process achieves high yields by reacting methyl isopropyl ketone with diethyl carbonate.

Experimental Protocol:

-

Prepare a solution of 400 cc of benzene (B151609), 850 cc of diethyl carbonate, 200 cc of hexamethyl phosphoric acid triamide, and 60 g of sodium hydride (80% in paraffin (B1166041) oil).[7]

-

Add 10 g of methyl isopropyl ketone to the solution and heat to 70-80°C to initiate the reaction.[7]

-

Once the reaction starts, cool the mixture to approximately 30°C.[7]

-

Over a period of 2 hours, add a solution of 76 g of methyl isopropyl ketone in 200 cc of benzene dropwise at 30°C.[7]

-

Let the mixture stand overnight.[7]

-

Carefully add methanol with cooling, followed by acidification with aqueous hydrochloric acid.[7]

-

The workup proceeds as described in the original source, yielding 81% of the final product.[7]

Applications in Organic Synthesis

This compound's reactivity makes it a cornerstone intermediate for synthesizing more complex molecules, particularly in the pharmaceutical sector.

-

Hydrolysis: In the presence of an acid or base catalyst, EIBA can be hydrolyzed to yield isobutyric acid and ethanol.[1]

-

Transesterification: The ethyl group can be exchanged by reacting EIBA with another alcohol to synthesize different esters.[1]

-

Reduction: Using strong reducing agents like lithium aluminum hydride, the keto and ester groups can be reduced to their corresponding alcohols.[1]

EIBA is a documented intermediate in the synthesis of several significant pharmaceutical agents.

-

Atorvastatin Intermediate: It is a key raw material for preparing intermediates used in the synthesis of atorvastatin, a widely used cholesterol-lowering drug.[5]

-

DGAT1 Inhibitors: It serves as a precursor in the synthesis of pyrazinecarboxamide-based diacylglycerol acyltransferase 1 (DGAT1) inhibitors, which are investigated for the treatment of obesity.[1]

-

Atypical Antipsychotics: EIBA is used to synthesize piperazine (B1678402) derivatives that act as multireceptor atypical antipsychotics, targeting dopamine (B1211576) and serotonin (B10506) receptors.[1]

Caption: The central role of EIBA as a precursor in various industries.

Conclusion

This compound is a fundamentally important chemical intermediate with a broad spectrum of applications. Its utility is rooted in its straightforward synthesis and the versatile reactivity of its β-keto ester moiety. For researchers and professionals in drug development and fine chemical synthesis, a thorough understanding of EIBA's properties and reaction protocols is essential for leveraging its full potential in the creation of novel and valuable compounds. The synthetic pathways and applications detailed in this guide underscore its continued relevance in modern organic chemistry.

References

- 1. Buy this compound | 7152-15-0 [smolecule.com]

- 2. This compound | C8H14O3 | CID 81583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. This compound | 7152-15-0 [amp.chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. CN112358396A - Preparation process of this compound - Google Patents [patents.google.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

Safety and handling precautions for ethyl isobutyrylacetate

An In-depth Technical Guide to the Safety and Handling of Ethyl Isobutyrylacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 7152-15-0), also known as ethyl 4-methyl-3-oxopentanoate, is a beta-keto ester utilized in various chemical syntheses.[1] Its structural features make it a valuable building block in the development of more complex molecules, including pharmaceutical intermediates. As with any chemical reagent, a thorough understanding of its properties and associated hazards is paramount for ensuring laboratory safety. This guide provides comprehensive safety and handling information for this compound, compiled from reputable safety data sheets (SDS) to support researchers and professionals in its safe application.

Hazard Identification and Classification

This compound is classified as a flammable liquid and vapor.[2][3] While its toxicological properties have not been fully investigated, it is known to cause irritation upon contact.[1]

-

Signal Word : Warning[2]

-

Hazard Statements : H226: Flammable liquid and vapor[3]

-

Primary Hazards : May cause eye, skin, respiratory, and digestive tract irritation.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below. This data is essential for designing experiments, understanding its behavior under various conditions, and planning for safe storage and handling.

| Property | Value | Reference(s) |

| CAS Number | 7152-15-0 | [1][2] |

| Molecular Formula | C₈H₁₄O₃ / (CH₃)₂CHCOCH₂COOC₂H₅ | [3] |

| Molecular Weight | 158.19 g/mol | [3] |

| Appearance | Clear, colorless liquid | [1] |

| Boiling Point | 173 °C (literature) | |

| Melting Point | -9 °C (literature) | |

| Density | 0.98 g/mL at 25 °C (literature) | |

| Refractive Index | n20/D 1.425 (literature) |

Fire and Explosion Hazard Data

This compound is a flammable liquid, presenting a significant fire risk if not handled and stored correctly.[1][2] All work should be conducted away from open flames, sparks, and other sources of ignition.

| Property | Value | Reference(s) |

| Flash Point | 44 °C (111.2 °F) - Closed Cup | [1] |

| Autoignition Temperature | Not available | [1] |

| Explosion Limits | Lower: Not available, Upper: Not available | [1] |

| Suitable Extinguishing Media | Water spray, dry chemical, carbon dioxide, or appropriate foam. | [1][2] |

| Hazardous Combustion Products | Carbon monoxide, carbon dioxide, irritating and toxic fumes. | [1][2] |

Detailed Safety and Handling Protocols

Adherence to strict safety protocols is mandatory when working with this compound to minimize exposure and prevent accidents.

Engineering Controls and Personal Protective Equipment (PPE)

-

Ventilation : Use only in a well-ventilated area.[1] Process enclosures, local exhaust ventilation, or other engineering controls should be used to maintain airborne levels below any recommended exposure limits.[1]

-

Eye Protection : Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]

-

Skin Protection : Wear appropriate chemical-resistant gloves and protective clothing to prevent skin exposure.[1][2]

-

Respiratory Protection : If exposure limits are exceeded or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1][2]

Handling Procedures

-

Wash hands and any exposed skin thoroughly after handling.[1]

-

Avoid contact with eyes, skin, and clothing.[1]

-

Avoid ingestion and inhalation.[1]

-

Keep away from heat, sparks, and open flames.[2]

-

Ground and bond containers and receiving equipment to prevent static discharge.[2]

-

Empty containers retain product residue and can be dangerous; do not pressurize, cut, weld, or expose them to ignition sources.[1]

Storage Requirements

-

Store in a designated "Flammables-area."[1]

-

Keep containers tightly closed when not in use.[1]

-

Keep away from all sources of ignition, including heat, sparks, and flames.[1][2]

-

Store away from incompatible substances, such as strong oxidizing agents.[1][2]

Emergency Procedures and Experimental Workflows